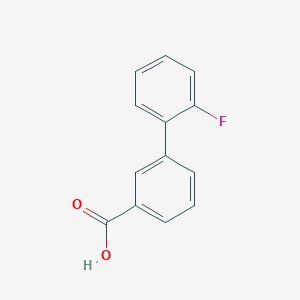

2'-Fluorobiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRAPRROUUCCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382213 | |

| Record name | 2'-Fluorobiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103978-23-0 | |

| Record name | 2'-Fluorobiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103978-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Fluorobiphenyl-3-carboxylic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of 2'-Fluorobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific isomer, this document also includes data from closely related analogues and general principles of carboxylic acid chemistry to offer a predictive profile. This information is intended to support research, synthesis, and drug development activities.

Core Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| CAS Number | 103978-23-0 | [1] |

| Appearance | Solid | |

| InChI | 1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| SMILES | O=C(O)C1=CC=CC(C2=CC=CC=C2F)=C1 |

Table 2: Physicochemical Data (Experimental and Analog-Derived)

| Property | Value | Notes |

| Melting Point | 223-227 °C | Data for the related isomer, 2-Fluorobiphenyl-4-carboxylic acid.[][3] The melting point for the 2',3-isomer is not readily available. |

| Boiling Point | 361.6 ± 30.0 °C at 760 mmHg | Data for the related isomer, 2-Fluorobiphenyl-4-carboxylic acid.[] |

| Solubility | Likely soluble in organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water. | Based on the properties of 2-Fluorobiphenyl-4-carboxylic acid and Flurbiprofen.[][4] Aromatic carboxylic acids generally exhibit poor aqueous solubility.[4] |

| pKa | ~4 | Estimated value. The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the fluorine and the additional phenyl ring may slightly alter the acidity. |

Spectroscopic Profile (Predicted)

While specific spectral data for this compound is not widely published, a predicted profile can be extrapolated from the known spectral characteristics of its functional groups.

Table 3: Predicted Spectroscopic Data

| Technique | Characteristic Peaks |

| ¹H NMR | ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). Signal would disappear upon D₂O exchange.[5][6]~7-8 ppm (multiplets, 8H): Aromatic protons on the two phenyl rings.~2-3 ppm: Protons on carbons adjacent to a carboxylic acid may appear in this region, though not present in this specific molecule.[5][6] |

| ¹³C NMR | ~160-180 ppm: Carbonyl carbon of the carboxylic acid.[5][6]~115-140 ppm: Aromatic carbons. The carbon attached to the fluorine atom would show a large C-F coupling constant. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[5]~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[5]~1600, ~1450 cm⁻¹: C=C stretches of the aromatic rings.~1000-1300 cm⁻¹: C-F stretch. |

| Mass Spectrometry | M⁺ at m/z = 216.21: Molecular ion peak.Prominent fragments: Loss of -OH (M-17) and -COOH (M-45) are common for carboxylic acids.[5] |

Experimental Protocols

General Synthetic Approach:

The synthesis of fluorinated biaryl carboxylic acids often involves a cross-coupling reaction, such as a Suzuki coupling, to form the biphenyl core, followed by functional group manipulation to install the carboxylic acid.

-

Step 1: Suzuki Coupling: Coupling of a fluorophenylboronic acid with a bromobenzoic acid derivative (or vice versa) in the presence of a palladium catalyst and a base.

-

Step 2: Purification: The crude product would be purified using techniques such as column chromatography or recrystallization.

General Analytical Workflow:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

-

Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for purity assessment.

-

Spectroscopy:

-

NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

-

-

Physical Characterization: Melting point determination to assess purity.

Below is a graphical representation of a typical characterization workflow.

Reactivity and Safety

Reactivity Profile:

-

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

-

The aromatic rings can potentially undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents (the carboxylic acid group is meta-directing and deactivating, while the fluorine is ortho-, para-directing and deactivating).

-

Like other simple aromatic halogenated compounds, the biphenyl structure is generally unreactive.[7]

Safety Information:

-

Hazard Pictograms: GHS07 (Exclamation mark).[1]

-

Signal Word: Warning.[1]

-

Hazard Statements: H302 (Harmful if swallowed). H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Should be stored in a well-ventilated place. Keep container tightly closed.

Relevance in Drug Discovery

Biphenyl carboxylic acids are a common scaffold in medicinal chemistry. The specific substitution pattern and the presence of fluorine in this compound suggest its potential as a building block for the synthesis of novel therapeutic agents.

The logical relationship for evaluating such a compound in a drug discovery context is outlined below.

This diagram illustrates the iterative process of synthesizing analogs, evaluating their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to optimize the lead compound. The fluorine atom in the 2'-position can be strategically used to block metabolism or to fine-tune binding interactions with a biological target.

References

A Technical Guide to 2'-Fluorobiphenyl-3-carboxylic acid (CAS 103978-23-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluorobiphenyl-3-carboxylic acid, with the CAS number 103978-23-0, is a fluorinated aromatic carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and predicted spectroscopic data. Currently, there is limited publicly available information regarding the specific biological activity of this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 103978-23-0 | |

| Molecular Formula | C₁₃H₉FO₂ | |

| Molecular Weight | 216.21 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| SMILES | O=C(O)c1cccc(c1)c1ccccc1F |

Synthesis

Proposed Synthetic Scheme: Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Predicted)

The following is a generalized protocol based on known Suzuki-Miyaura couplings of similar substrates.[1][2][3] Optimization of reaction conditions would be necessary to achieve a high yield of the desired product.

Materials:

-

3-Bromobenzoic acid

-

2-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene and Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Add the palladium catalyst (e.g., 3-5 mol%).

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

The reaction mixture is heated with vigorous stirring (e.g., at 80-100 °C) and monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous layer is separated, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization or column chromatography.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Spectroscopic Data (Predicted)

No experimentally determined spectra for this compound are publicly available. The following tables summarize the expected characteristic signals based on the known spectral data of similar compounds and general principles of spectroscopy.[4][5][6][7][8][9][10]

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~7.2 - 8.2 | m | 8H | Aromatic protons |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 - 175 | -COOH |

| ~115 - 165 (with C-F coupling) | Aromatic carbons |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 (strong) | C=O stretch |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1300 | C-O stretch |

| ~1200 | C-F stretch |

| ~920 (broad) | O-H bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular ion) |

| 199 | [M - OH]⁺ |

| 171 | [M - COOH]⁺ |

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or potential signaling pathways of this compound. However, the broader class of fluorinated biphenyl carboxylic acids includes compounds with known biological activities. For instance, Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) is a nonsteroidal anti-inflammatory drug (NSAID). Research into analogs of such compounds often explores anti-inflammatory, analgesic, and anticancer properties. Any potential biological activity of this compound would need to be determined through in vitro and in vivo studies.

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a compound with potential for applications in drug discovery and materials science. While detailed experimental data is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles. Further research is required to elucidate its specific properties and potential biological activities. Researchers are encouraged to use the information presented here as a starting point for their investigations into this and related molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Fluorobiphenyl(321-60-8) 1H NMR [m.chemicalbook.com]

- 5. 2-Fluorobiphenyl(321-60-8) IR Spectrum [m.chemicalbook.com]

- 6. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 2'-Fluorobiphenyl-3-carboxylic acid

This technical guide provides a comprehensive overview of 2'-Fluorobiphenyl-3-carboxylic acid, a fluorinated biphenyl derivative of interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its potential biological significance.

Physicochemical Properties

This compound is a solid organic compound.[1][2] Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 216.21 g/mol | [1][2][3] |

| Chemical Formula | C₁₃H₉FO₂ | [1][2][3] |

| CAS Number | 103978-23-0 | [1][2][3] |

| Physical Form | Solid | [1][2] |

| Melting Point | 223-227 °C (for the similar 2-Fluorobiphenyl-4-carboxylic acid) | [] |

| Boiling Point | 361.6±30.0 °C at 760 mmHg (for the similar 2-Fluorobiphenyl-4-carboxylic acid) | [] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) (for the similar 2-Fluorobiphenyl-4-carboxylic acid) | [] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are presented below. These protocols are based on established methods for similar compounds.

Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction.[1][3][5][6] This common method for forming carbon-carbon bonds is widely used in the synthesis of biphenyl derivatives.

Materials:

-

3-Bromobenzoic acid

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

For hydrolysis of a potential ester intermediate (if the starting material was an ester of 3-bromobenzoic acid), dissolve the crude product in a mixture of tetrahydrofuran (THF) and methanol, and add a solution of sodium hydroxide. Stir at room temperature overnight.[3]

-

Acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.[3]

Caption: Workflow for the synthesis of this compound.

Purification Protocol

The crude product can be purified using recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, toluene).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).[3]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized compound can be assessed using HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

Procedure:

-

Prepare a standard solution of the purified this compound in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run the analysis using a suitable gradient program.

-

Monitor the elution at a specific wavelength (e.g., 254 nm).

-

The purity is determined by the peak area percentage of the main component.

Biological Activity and Signaling Pathways

Fluorinated biphenyl carboxylic acids are recognized as important scaffolds in drug discovery. A notable example is Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), which contains a 2-fluorobiphenyl moiety.[][8] NSAIDs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.

Given its structural similarity to Flurbiprofen, it is plausible that this compound may also exhibit inhibitory activity against COX enzymes. The inhibition of COX-1 and COX-2 would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Caption: Putative signaling pathway inhibited by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 2 -Fluorobiphenyl-3-carboxylic acid DiscoveryCPR 103978-23-0 [sigmaaldrich.com]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 8. ossila.com [ossila.com]

Spectroscopic Profile of 2'-Fluorobiphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2'-Fluorobiphenyl-3-carboxylic acid (CAS No. 103978-23-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₉FO₂

-

Molecular Weight: 216.21 g/mol

-

CAS Number: 103978-23-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | br s | 1H | -COOH |

| ~8.2 - 8.3 | d | 1H | Ar-H |

| ~7.8 - 7.9 | d | 1H | Ar-H |

| ~7.5 - 7.6 | t | 1H | Ar-H |

| ~7.3 - 7.5 | m | 3H | Ar-H |

| ~7.1 - 7.2 | t | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | -COOH |

| ~158 - 162 (d, ¹JCF) | C-F |

| ~125 - 145 | Ar-C |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| -110 to -120 | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~1200 | Strong | C-F stretch |

| 900-950 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 216 | High | [M]⁺ (Molecular Ion) |

| 199 | Medium | [M - OH]⁺ |

| 171 | High | [M - COOH]⁺ |

| 152 | Medium | [M - COOH - F]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a 30-degree pulse width with a relaxation delay of 1.0 second.

-

Collect 16 scans with an acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a 30-degree pulse width with a relaxation delay of 2.0 seconds.

-

Collect 1024 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a 30-degree pulse width with a relaxation delay of 1.0 second.

-

Collect 64 scans.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C and ¹⁹F spectra before Fourier transformation. Phase and baseline correct the spectra manually. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

-

-

Data Processing: Process the spectrum using the instrument's software to identify peak positions and intensities.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in methanol directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40-300.

-

Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between the molecular structure and its spectroscopic data.

Crystal Structure of 2'-Fluorobiphenyl-3-carboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available information on 2'-Fluorobiphenyl-3-carboxylic acid, with a primary focus on its structural and chemical properties. Despite extensive searches, a complete, publicly available crystal structure determination for this compound could not be located. This document therefore summarizes the known chemical data and outlines general methodologies relevant to its synthesis and crystallization, providing a foundational resource for researchers working with this molecule.

Chemical and Physical Properties

This compound is a fluorinated derivative of biphenyl carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol |

| CAS Number | 103978-23-0 |

| Physical Form | Solid[1] |

Synthesis and Crystallization

Synthesis Workflow

A common and effective method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This approach would typically involve the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Crystallization Considerations

The crystallization of carboxylic acids is influenced by several factors, including solvent choice, temperature, and saturation levels. For a molecule like this compound, a systematic approach to crystallization would be necessary to obtain single crystals suitable for X-ray diffraction.

Caption: General experimental workflow for the crystallization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

While a definitive crystal structure for this compound remains to be publicly reported, this guide provides a summary of its known chemical properties and outlines standard methodologies for its synthesis and crystallization. The provided workflows offer a starting point for researchers aiming to produce and characterize this compound. The absence of crystallographic and biological data highlights an opportunity for further investigation to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science.

References

A Technical Guide to the Solubility of 2'-Fluorobiphenyl-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 2'-Fluorobiphenyl-3-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a detailed analysis based on its chemical structure, qualitative data from a closely related isomer, and standardized experimental protocols for solubility determination. This guide is intended to assist researchers in estimating solubility, designing experiments, and developing protocols for handling this compound in various laboratory and industrial settings.

Physicochemical Properties and Expected Solubility Profile

This compound is an aromatic carboxylic acid. Its structure, featuring a biphenyl backbone, a carboxylic acid group, and a fluorine substituent, dictates its solubility behavior.

-

Carboxylic Acid Group: The polar carboxylic acid group (-COOH) can engage in hydrogen bonding, which generally promotes solubility in polar solvents.

-

Biphenyl Core: The large, nonpolar biphenyl structure contributes to the molecule's hydrophobicity, suggesting better solubility in nonpolar or moderately polar organic solvents.

-

Fluorine Substituent: The presence of a fluorine atom can influence the molecule's electronic distribution, crystal lattice energy, and interactions with solvent molecules, thereby affecting its solubility.[1] Fluorination often increases lipophilicity.

Based on these structural features, this compound is expected to exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents such as alcohols, ketones, and ethers.[2][3] The overall solubility in a given solvent will be a balance between the polar interactions of the carboxylic acid group and the nonpolar nature of the biphenyl ring.

Solubility Data of a Structural Isomer

While quantitative data for this compound is not available, qualitative solubility information for its isomer, 2-Fluorobiphenyl-4-carboxylic acid, provides a useful reference point. The positional difference of the carboxylic acid group is expected to influence solubility, but the general trends are likely to be similar.

| Compound | Solvent | Temperature | Solubility |

| 2-Fluorobiphenyl-4-carboxylic acid | DMSO | Ambient | Slightly |

| 2-Fluorobiphenyl-4-carboxylic acid | Methanol | Heated | Slightly |

Data sourced from publicly available chemical supplier information.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method, followed by gravimetric analysis. This method is robust, does not require a chromophore for analysis, and is widely applicable.[4][5][6]

3.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure the solution is saturated. The time required for equilibrium may need to be determined empirically.[4]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.[6]

-

3.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

-

Mass of the dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, an informed estimation of its solubility profile can be made based on its chemical structure and data from its 4-carboxy isomer. It is anticipated to be more soluble in organic solvents of moderate polarity than in highly polar or nonpolar solvents. For precise quantitative data, experimental determination is necessary. The provided gravimetric method offers a reliable and straightforward protocol for researchers to ascertain the solubility of this compound in various organic solvents, which is a critical parameter for its application in drug development and chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. ovid.com [ovid.com]

- 6. pharmajournal.net [pharmajournal.net]

In-depth Technical Guide: Biological Activity of 2'-Fluorobiphenyl-3-carboxylic acid

A comprehensive review of available scientific literature reveals a significant lack of published data on the biological activity of 2'-Fluorobiphenyl-3-carboxylic acid. This compound is commercially available for research purposes, but its pharmacological profile, mechanism of action, and potential therapeutic effects have not been characterized in publicly accessible studies. As such, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways, as requested, cannot be constructed at this time.

While direct information is unavailable, an examination of structurally related compounds can provide some context and potential avenues for future research. It is crucial to note that minor changes in the chemical structure of a molecule, such as the position of a functional group, can dramatically alter its biological activity. Therefore, the information presented below on related compounds should not be extrapolated to this compound.

Analysis of Structurally Related Compounds

The core structure of this compound is a biphenyl ring system with a fluorine atom on one ring and a carboxylic acid group on the other. The biological activity of biphenyl derivatives is highly dependent on the nature and position of these and other substituents.

Isomers and Derivatives of Fluorobiphenyl Carboxylic Acids

-

Flurbiprofen and its Derivatives: A well-known and potent non-steroidal anti-inflammatory drug (NSAID) is 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid , commonly known as Flurbiprofen. It is a structural isomer of a propanoic acid derivative of this compound. Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1][2] Research has also been conducted on derivatives of a related compound, 2-(3-fluorobiphenyl-4-yl) propanoic acid , which have shown anti-inflammatory properties.[3]

-

2-Fluorobiphenyl-4-carboxylic acid: This compound is an isomer of the topic compound and is known as an impurity of Flurbiprofen.[1] Studies on the microbial metabolism of fluorinated biphenyl carboxylic acids have included 2'-Fluoro- and 3'-fluoro-biphenyl-4-carboxylic acid . These compounds were found to be transformed (metabolized) more slowly by the microorganism Cunninghamella elegans compared to the non-fluorinated biphenyl carboxylic acid.[4] This suggests that the presence of a fluorine atom on the biphenyl ring can influence metabolic stability.

-

1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives: A patent has been filed for this class of compounds for their potential use in the therapy of transthyretin amyloidosis.[5] This indicates that the fluorobiphenyl scaffold can be a basis for developing treatments for protein-misfolding diseases.

Postulated Research Directions

Given the absence of data, the biological activity of this compound remains a matter of speculation. Future research to elucidate its properties would likely involve a series of screening assays.

Potential Screening Assays

A logical first step would be to screen the compound for activities similar to its structurally related counterparts. The following experimental workflow could be employed:

Caption: A potential experimental workflow for the initial biological evaluation of this compound.

Conclusion

References

- 1. labsolu.ca [labsolu.ca]

- 2. WO2015145163A1 - Process for the manufacture of s-(+)-flurbiprofen - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Fluorobiphenyl-3-carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Fluorobiphenyl-3-carboxylic acid, its derivatives, and structurally similar analogues. The focus is on the synthesis, potential biological activities, and the methodologies used for their evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly in the area of anti-inflammatory agents.

Core Compound: this compound

This compound is a fluorinated biphenyl compound with the chemical formula C13H9FO2 and a molecular weight of 216.21 g/mol .[1][2] Its chemical structure features a biphenyl backbone with a fluorine atom at the 2' position and a carboxylic acid group at the 3 position.

| Property | Value |

| CAS Number | 103978-23-0 |

| Molecular Formula | C13H9FO2 |

| Molecular Weight | 216.21 |

| SMILES | O=C(O)C1=CC=CC(C2=CC=CC=C2F)=C1 |

| InChI Key | KJRAPRROUUCCPO-UHFFFAOYSA-N |

Synthesis of Fluorinated Biphenyl Carboxylic Acids

The synthesis of fluorinated aromatic carboxylic acids can be achieved through various modern organic chemistry techniques. One successful approach involves the organic electrolysis of readily available fluorine-containing aromatic compounds in the presence of carbon dioxide, which allows for regioselective carboxylation.[3]

A general synthetic approach for biphenyl carboxylic acid derivatives, such as the closely related non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), involves a palladium-catalyzed decarboxylation coupling reaction between a halo-fluorobiphenyl and a cyanoacetate derivative, followed by methylation and hydrolysis.[4] This multi-step synthesis is efficient and suitable for industrial-scale production.[4]

Below is a generalized workflow for the synthesis of fluorinated biphenyl carboxylic acid derivatives.

Caption: Generalized synthetic workflow for fluorinated biphenyl carboxylic acid derivatives.

Biological Activity of Analogues

While specific biological data for this compound derivatives is not extensively available in the public domain, several structurally related analogues have been synthesized and evaluated for their biological activities, primarily as anti-inflammatory agents. These analogues, such as derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid and 2-(2-fluoro-4-biphenylyl)propionic acid, have shown promising results.

The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[5]

Anti-inflammatory Activity of 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives

A study focused on new derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid identified several compounds with significant in vivo anti-inflammatory activity.[6] Notably, compound [8d] (2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)] propanamido-2,3-dihydro-1,3-oxazepine-4,7-dione) exhibited anti-inflammatory activity greater than the standard drug, flurbiprofen, in an egg-albumin induced paw edema model in rats.[6]

| Compound | Anti-inflammatory Activity vs. Flurbiprofen |

| [3c] | Comparable |

| [4b] | Comparable |

| [4c] | Comparable |

| [7d] | Comparable |

| [8d] | More active |

Data from in vivo egg-albumin induced paw edema in rats.[6]

Anti-inflammatory Activity of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives

Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have also been synthesized and evaluated. Several of these compounds demonstrated very good anti-inflammatory activity in the carrageenan-induced rat paw edema test, with the added benefit of negligible ulcerogenic action.[7] The reduced ulcerogenicity was associated with decreased production of malondialdehyde (MDA), a byproduct of lipid peroxidation.[7]

Potential Signaling Pathway

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) that are structurally related to this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Potential mechanism of action via inhibition of the COX pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. The following protocols are based on the synthesis and evaluation of the aforementioned analogues.

General Synthesis of 2-(3-fluorobiphenyl-4-yl) Propanoic Acid Derivatives[7]

A series of new compounds were synthesized starting from 2-(3-flourobiphenyl-4-yl) propanohydrazide.

-

Synthesis of Cyclicimides [3a-c]: 2-(3-fluorobiphenyl-4-yl) propanohydrazide was reacted with maleic anhydride, succinic anhydride, or phthalic anhydride in acetic acid and refluxed for 24 hours.

-

Synthesis of Hydrazones [4a-d]: The starting propanohydrazide was condensed with various benzaldehydes (e.g., 2,4-dimethoxybenzaldehyde, 4-(N,N-dimethylamino)benzaldehyde).

-

Synthesis of 1,2,4-triazole[8]: The propanohydrazide was cyclized with carbon disulfide in the presence of potassium hydroxide and hydrazine hydrate.

-

Synthesis of aza-β-lactams [7a-d] and oxazepines [8,9,10 a-d]: These were obtained through the cyclization of the hydrazone derivatives with reagents such as phenyl isocyanate, maleic anhydride, succinic anhydride, and phthalic anhydride.

The structures of all synthesized compounds were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectroscopy.[6]

In Vivo Anti-inflammatory Activity Assessment: Egg-Albumin Induced Paw Edema[7]

This assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Model: Wistar rats are typically used.

-

Procedure:

-

A group of rats is administered the test compound, while a control group receives a vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., flurbiprofen).

-

After a set period (e.g., 1 hour), acute inflammation is induced by injecting a phlogistic agent (e.g., 0.1 mL of fresh egg albumin) into the sub-plantar surface of the rat's hind paw.

-

The paw volume is measured at various time points after the injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound represents a core structure with potential for the development of novel therapeutic agents. While direct research on this specific molecule is limited, the significant anti-inflammatory activities observed in its close structural analogues suggest that its derivatives are promising candidates for further investigation. The synthetic routes and evaluation protocols detailed in this guide for related compounds provide a solid foundation for researchers to build upon in the exploration of this compound and its analogues. Future research should focus on the targeted synthesis of derivatives of this core structure and a comprehensive evaluation of their biological activities and mechanisms of action.

References

- 1. 2 -Fluorobiphenyl-3-carboxylic acid DiscoveryCPR 103978-23-0 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

- 4. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2'-Fluorobiphenyl-3-carboxylic Acid via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This application note provides a detailed protocol for the synthesis of 2'-Fluorobiphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science, via a palladium-catalyzed Suzuki coupling. The fluorinated biphenyl moiety is a common scaffold in many pharmaceutical agents, where the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The described methodology offers a robust and efficient route to this compound, utilizing commercially available starting materials. This document outlines two primary synthetic strategies, detailing the necessary reagents, reaction conditions, and purification procedures.

Reaction Principle

The synthesis of this compound can be achieved via two principal Suzuki coupling routes:

-

Route A: Coupling of 3-bromobenzoic acid with (2-fluorophenyl)boronic acid.

-

Route B: Coupling of (3-carboxyphenyl)boronic acid with 1-bromo-2-fluorobenzene.

Both routes rely on a palladium catalyst to facilitate the cross-coupling between an organoboron species and an aryl halide in the presence of a base. The general catalytic cycle is depicted below.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling synthesis of biphenyl carboxylic acids, based on literature precedents for similar substrates.[1]

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 97 |

| 2 | 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 89 |

| 3 | 4-Bromoanisole | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | 92 |

| 4 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | K₂CO₃ | DMF/H₂O | 110 | 8 | ~95 (conversion) |

Experimental Protocols

The following protocol details the synthesis of this compound via Route A .

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 201 mg)

-

(2-Fluorophenyl)boronic acid (1.2 mmol, 168 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

Toluene (8 mL)

-

Water (2 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 mmol), (2-fluorophenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of this compound. The protocols outlined in this document offer a solid foundation for researchers to produce this valuable compound. Optimization of the reaction conditions, such as the choice of catalyst, base, and solvent, may be necessary to achieve the highest possible yields for specific applications. The versatility of the Suzuki coupling makes it an indispensable tool in the synthesis of complex molecules for drug discovery and materials science.

References

Purification of 2'-Fluorobiphenyl-3-carboxylic Acid: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2'-Fluorobiphenyl-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically relevant compounds. The purity of this molecule is paramount for ensuring the efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays. The following sections outline three common and effective purification methods: acid-base extraction, recrystallization, and column chromatography.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Below is a summary of typical results that can be expected for each technique.

| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Key Advantages |

| Acid-Base Extraction | 80-90% | >95% | 85-95% | Excellent for removing neutral and basic impurities; high capacity. |

| Recrystallization | 90-95% | >98% | 70-90% | Cost-effective, scalable, and can yield high-purity crystalline material. |

| Column Chromatography | 85-95% | >99% | 60-85% | Highly effective for separating closely related impurities; high resolution. |

Experimental Protocols

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Principle: this compound is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous phase re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.

Materials:

-

Crude this compound

-

Diethyl ether (or other suitable water-immiscible organic solvent like ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of diethyl ether per 1 gram of crude product) in a separatory funnel.

-

Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the carboxylic acid. Drain the aqueous layer into a clean Erlenmeyer flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid to the aqueous phase. Combine all aqueous extracts.

-

Backwash (Optional): To remove any entrained neutral impurities, wash the combined aqueous extracts with a small portion of fresh diethyl ether. Discard the ether layer.

-

Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2), which will be indicated by the cessation of effervescence and can be confirmed with pH paper. A white precipitate of the purified this compound will form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Materials:

-

Crude this compound (purified by acid-base extraction for best results)

-

Recrystallization solvent (e.g., ethanol/water, or a mixture of ethyl acetate and hexane)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Ice bath

Protocol:

-

Solvent Selection: A suitable solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For this compound, a mixed solvent system such as ethanol and water is often effective.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate with stirring until the solid dissolves completely.

-

Addition of Anti-Solvent: While the solution is hot, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy, indicating saturation.

-

Clarification: Add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

This technique is ideal for separating compounds with similar polarities.

Principle: A solution of the crude compound is passed through a column packed with a stationary phase (e.g., silica gel). Due to differences in polarity, the compound of interest and impurities will travel through the column at different rates when an eluent (mobile phase) is passed through, allowing for their separation.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Eluent (e.g., a mixture of ethyl acetate and petroleum ether or hexane, often with a small amount of acetic acid)

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Protocol:

-

Eluent Selection: Determine a suitable eluent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.3-0.4. For a carboxylic acid, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape by preventing tailing. A common starting point is a mixture of ethyl acetate and petroleum ether (e.g., 20:80 or 30:70 v/v).

-

Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

-

Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Pass the eluent through the column and collect fractions in separate tubes.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Application Notes & Protocols for the Quantification of 2'-Fluorobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluorobiphenyl-3-carboxylic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutically active compounds. Its accurate quantification is crucial for process optimization, quality control, and stability testing in drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) after derivatization.

Analytical Method Summary and Data Presentation

The selection of an analytical method for this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for suitable analytical techniques. The data presented is based on methods developed for structurally similar aromatic carboxylic acids and serves as a guideline for method development and validation.

| Analytical Method | Analyte Form | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |

| HPLC-UV | Native | 5 - 50 ng/mL | 15 - 150 ng/mL | >0.999 | < 2% |

| LC-MS/MS | Native or Derivatized | 0.01 - 1 ng/mL[1] | 0.03 - 3 ng/mL | >0.995 | < 5% |

| GC-MS | Derivatized (e.g., Ethyl Ester) | 0.1 - 5 ng/mL | 0.3 - 15 ng/mL | >0.99 | < 10% |

Experimental Workflows and Logical Relationships

A general workflow for the quantification of this compound is depicted below. The process begins with sample preparation, which may include dissolution, extraction, and filtration. For GC-MS analysis, a derivatization step is mandatory to increase the volatility of the analyte. The prepared sample is then injected into the chromatographic system for separation and detection. Finally, the data is processed to determine the concentration of the analyte.

Caption: Workflow for the quantification of this compound.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization) in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 286 nm, determined by UV scan of the analyte.

-

Injection Volume: 10 µL.

b. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

-

Sample Solution: Accurately weigh a sample containing an amount of this compound expected to be within the calibration range. Dissolve it in the diluent, sonicate if necessary to ensure complete dissolution, and dilute to a final known volume. Filter the solution through a 0.22 µm syringe filter before injection.

c. Analysis and Quantification:

-

Inject the prepared standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Derivatization can be employed to enhance sensitivity but is not always necessary.

a. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 or HILIC column for fast separations (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: Gradient elution with a mixture of methanol or acetonitrile and water, both containing a modifier like 0.1% formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

b. Mass Spectrometry Conditions:

-

Ionization Mode: ESI in negative mode is typically used for carboxylic acids.

-

MRM Transitions: The precursor ion (deprotonated molecule, [M-H]⁻) and a suitable product ion are monitored in Multiple Reaction Monitoring (MRM) mode. These transitions must be optimized by direct infusion of a standard solution.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

c. Derivatization Protocol (Optional, for enhanced sensitivity): A common derivatization agent for carboxylic acids in LC-MS is 3-nitrophenylhydrazine (3-NPH).[2][3]

-

To 40 µL of the sample or standard solution, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine.[2]

-

Incubate the mixture at 40 °C for 30 minutes.[2]

-

Dilute the reaction mixture before injection into the LC-MS/MS system.[2]

d. Analysis and Quantification: Follow the same general procedure for calibration and sample analysis as in the HPLC-UV method, using the peak areas from the MRM chromatograms.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and is a powerful tool for quantification, but it requires a derivatization step to make the polar this compound volatile.

a. Instrumentation and Chromatographic Conditions:

-

GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (quadrupole or ion trap).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the derivative.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for high sensitivity and selectivity.

b. Derivatization Protocol (Esterification with Boron Trifluoride-Ethanol): This protocol is based on a method for aromatic carboxylic acids.[4]

-

Evaporate the solvent from the prepared sample extract to dryness under a gentle stream of nitrogen.

-

Add 200 µL of the sample residue to a reaction vial.

-

Add 300 µL of 14% Boron Trifluoride in Ethanol (BF₃·EtOH).[4]

-

Seal the vial and heat at 75 °C for 1 hour.[4]

-

After cooling, add 1 mL of hexane and 1 mL of water to the vial.

-

Vortex vigorously and centrifuge to separate the layers.

-

Transfer the upper hexane layer containing the ethyl ester derivative to a clean vial for GC-MS analysis.

c. Analysis and Quantification: Prepare and derivatize a series of standard solutions in the same manner as the samples. Create a calibration curve and quantify the samples based on the peak areas of the selected ions in the SIM chromatograms.

Signaling Pathways and Logical Relationships

The choice of analytical technique often follows a logical progression based on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Caption: Decision pathway for selecting an analytical method.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 4. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2'-Fluorobiphenyl-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluorobiphenyl-3-carboxylic acid is a synthetic organic compound that belongs to the class of biphenyl carboxylic acids. This class of compounds is of significant interest in medicinal chemistry due to the versatile therapeutic potential of its derivatives. The biphenyl scaffold provides a rigid framework that can be strategically functionalized to interact with various biological targets, while the carboxylic acid group can participate in key binding interactions and influence the pharmacokinetic properties of the molecule. The introduction of a fluorine atom on one of the phenyl rings can further modulate the compound's electronic properties, metabolic stability, and binding affinity to target proteins.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its role as a scaffold for the development of anti-inflammatory agents. Detailed protocols for its synthesis and relevant biological assays are also presented.

Applications in Medicinal Chemistry

While direct biological activity data for this compound is not extensively available in the public domain, its structural motif is a key component of several biologically active molecules. Its primary application in medicinal chemistry is as a crucial building block for the synthesis of more complex derivatives with therapeutic potential, particularly in the area of anti-inflammatory drug discovery.

Derivatives of fluorobiphenyl carboxylic acids have shown inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH).[1]

Data Presentation

Currently, there is a lack of specific quantitative bioactivity data (e.g., IC50, EC50) for this compound in publicly accessible literature. The available data primarily pertains to its more complex derivatives. Researchers are encouraged to perform initial biological screenings to determine the intrinsic activity of this parent compound.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Bromobenzoic acid

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottomed flask, combine 3-bromobenzoic acid (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the synthesis of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method to screen for the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

This compound

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Detection system (e.g., colorimetric, fluorometric, or radio-labeled substrate-based)

-

Known COX inhibitor (e.g., indomethacin, celecoxib) as a positive control

-

96-well microplates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction and measure the product formation using the chosen detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-